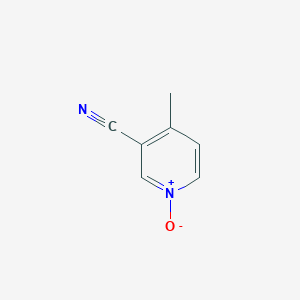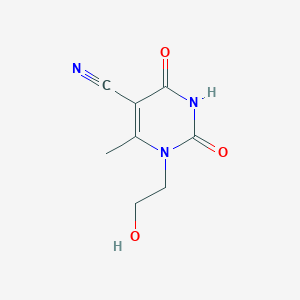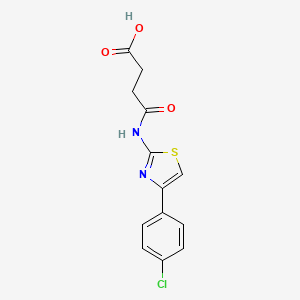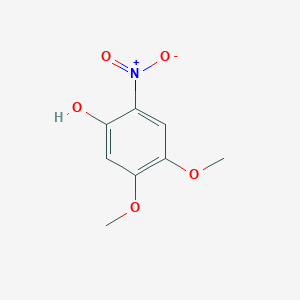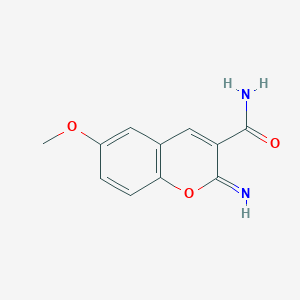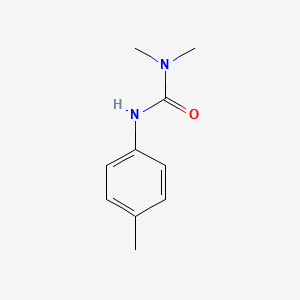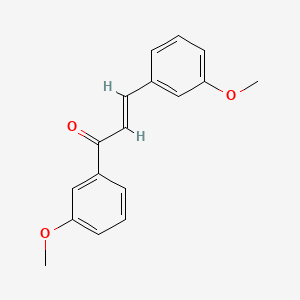
Chalcone, 3,3'-dimethoxy-
Vue d'ensemble
Description
Chalcone, 3,3’-dimethoxy- is a derivative of chalcone, an aromatic ketone that forms the central core of many important biological compounds. Chalcones are biogenetic precursors of flavonoids and isoflavonoids, which are abundant in plants. The chalcone core is composed of two aromatic rings linked through a three-carbon α, β-unsaturated carbonyl system. Chalcone derivatives exhibit a wide range of therapeutic activities, including anticancer, antioxidant, anti-inflammatory, antihypertensive, antimalarial, antiulcer, antiviral, antiprotozoal, and cardiovascular activities .
Mécanisme D'action
Target of Action
Chalcones, including 3,3’-dimethoxy-, are known for their wide spectrum of biological activities . They are key precursors for flavonoid and isoflavonoid syntheses . They have been reported to exhibit anticancer, anti-inflammatory, antimicrobial, antiviral, and antiparasitic properties . The primary targets of chalcones are often enzymes involved in these biological processes . For instance, chalcones have been found to target glycogen synthase kinase 3 beta (GSK3β), a protein involved in various cellular processes including cell division and apoptosis .
Mode of Action
The mode of action of chalcones is attributed to their unique structural features. They consist of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system . This structure allows chalcones to interact with their targets in a specific manner. For example, chalcones can inhibit GSK3β, leading to changes in cell division and apoptosis processes . The exact interaction between 3,3’-dimethoxy- chalcone and its targets is still under investigation.
Biochemical Pathways
Chalcones affect various biochemical pathways due to their wide range of biological activities . They are involved in the flavonoid biosynthetic pathway as key precursors . In addition, they can influence other pathways through their interaction with enzymes like GSK3β
Result of Action
The result of chalcone action can be seen in their various biological activities. For instance, chalcones have been reported to exhibit anticancer properties by inhibiting cell division and promoting apoptosis . They also show anti-inflammatory, antimicrobial, and antiviral activities . The specific molecular and cellular effects of 3,3’-dimethoxy- chalcone are subject to ongoing research.
Analyse Biochimique
Biochemical Properties
Chalcone, 3,3’-Dimethoxy- plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . For instance, studies have shown that a chalcone derivative, (2 E)-1-(2,5-dimethoxy-phenyl)-3-(1-naphthyl)-2-propene-1-one, plays a crucial role in blocking the G2/M phase in human leukemia cell lines .
Cellular Effects
Chalcone, 3,3’-Dimethoxy- has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to block the G2/M phase in human leukemia cell lines, thereby influencing cell cycle progression .
Molecular Mechanism
The molecular mechanism of action of Chalcone, 3,3’-Dimethoxy- involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Chalcone, 3,3’-Dimethoxy- is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels
Méthodes De Préparation
Chalcone, 3,3’-dimethoxy- can be synthesized through various methods, including the Claisen-Schmidt condensation and aldol condensation. In the Claisen-Schmidt condensation, an aromatic aldehyde reacts with an aromatic ketone in the presence of a base, such as sodium hydroxide, to form the chalcone. The reaction is typically carried out in a solvent like ethanol or methanol at room temperature .
Industrial production methods often involve solvent-free and eco-friendly approaches. For example, chalcones can be synthesized by grinding a mixture of appropriate methyl ketones, aldehydes, and sodium hydroxide using a pestle in an open mortar. This method is advantageous as it is facile, solvent-free, and environmentally friendly .
Analyse Des Réactions Chimiques
Chalcone, 3,3’-dimethoxy- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: Chalcones can be oxidized to flavones using reagents like iodine in dimethyl sulfoxide.
Reduction: Chalcones can be reduced to dihydrochalcones using hydrogenation or other reducing agents.
Cyclization: Chalcones can cyclize to form flavanones when treated with acids like hydrobromic acid in glacial acetic acid.
Major products formed from these reactions include flavones, dihydrochalcones, and flavanones, which have significant biological activities.
Applications De Recherche Scientifique
Chalcone, 3,3’-dimethoxy- has numerous scientific research applications due to its diverse biological activities. It is used in:
Chemistry: As a precursor for synthesizing various flavonoids and isoflavonoids.
Biology: For studying its effects on different biological pathways and its potential as a therapeutic agent.
Medicine: As a lead compound for developing drugs with anticancer, anti-inflammatory, and antimicrobial properties.
Industry: In the development of agrochemicals, photoinitiators for 3D printing, and other industrial applications
Comparaison Avec Des Composés Similaires
Chalcone, 3,3’-dimethoxy- can be compared with other chalcone derivatives, such as dinitro pyrazoline. Both compounds exhibit significant biological activities, but their chemical structures and properties differ. For example, the intramolecular charge-transfer properties in chalcones impact their HOMO-LUMO energy gaps, which are different from those in pyrazolines .
Similar compounds include:
- Azachalcones
- Isoxazoles
- Pyrazoles
- Indole-grounded chalcones
These compounds share the chalcone core structure but differ in their substituents and biological activities.
Propriétés
IUPAC Name |
(E)-1,3-bis(3-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-19-15-7-3-5-13(11-15)9-10-17(18)14-6-4-8-16(12-14)20-2/h3-12H,1-2H3/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYYKLHBQWLEZOH-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=CC(=O)C2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/C(=O)C2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72129-75-0 | |
| Record name | 2-Propen-1-one, 1,3-bis(3-methoxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072129750 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


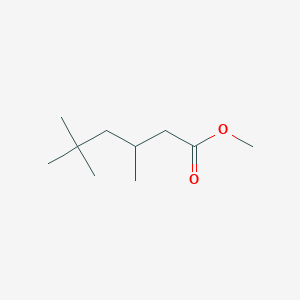

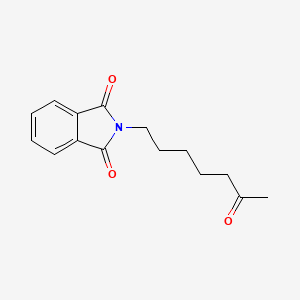
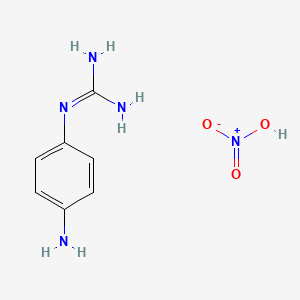
methyl}amino)benzoic acid](/img/structure/B3056454.png)

